molecular formula C12H18N2O B2850089 N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 2038-04-2

N-[2-(morpholin-4-yl)ethyl]aniline

Cat. No.: B2850089
CAS No.: 2038-04-2
M. Wt: 206.289
InChI Key: SAZUWZDBGLLRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)ethyl]aniline is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is characterized by the presence of a morpholine ring attached to an aniline moiety through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]aniline typically involves the reaction of aniline with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the electrophilic carbon of the chloroethylmorpholine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]aniline is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)ethyl]aniline is unique due to its specific combination of a morpholine ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[2-(morpholin-4-yl)ethyl]aniline is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a morpholine ring attached to an aniline moiety. This unique structure contributes to its interactions with various biological targets. The compound can be represented as follows:

Chemical Formula C12H18N2O\text{Chemical Formula C}_{12}\text{H}_{18}\text{N}_2\text{O}

The biological activity of this compound is believed to involve several mechanisms, including:

  • Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes and receptors, which can lead to various physiological effects.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Research indicates that morpholine derivatives, including this compound, may inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines .

Antihyperalgesic Effects

A study evaluated the antihyperalgesic effect of a related compound, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN), in a chronic constriction injury model. This study found that NMIN exhibited significant antihyperalgesic effects comparable to established treatments like Gabapentin, suggesting potential applications in pain management .

Antitumor Activity

Recent research highlighted the formation of morpholine-acetamide derivatives as potent anti-tumor agents against ovarian cancer. These derivatives demonstrated the ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator in cancer progression .

Summary of Biological Activities

Activity Description References
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
AnticancerInhibits tumor growth in various cancer cell lines; effective against HIF-1α.
AntihyperalgesicDemonstrated efficacy in reducing neuropathic pain in animal models.

Case Studies

  • Case Study on Antihyperalgesic Effects :
    • Objective : To evaluate NMIN's efficacy compared to Gabapentin.
    • Methodology : Administered different doses in a chronic constriction injury model.
    • Findings : NMIN showed comparable efficacy to Gabapentin but was less potent than BD-1063, a sigma receptor antagonist. This suggests that while effective, further optimization may be needed for clinical applications .
  • Study on Antitumor Properties :
    • Objective : Assess the impact of morpholine-based compounds on ovarian cancer.
    • Methodology : Evaluated cytotoxicity against ovarian cancer cell lines.
    • Findings : Morpholine derivatives exhibited significant cytotoxic effects, indicating their potential as lead compounds for drug development targeting HIF-1α pathways .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)13-6-7-14-8-10-15-11-9-14/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZUWZDBGLLRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.